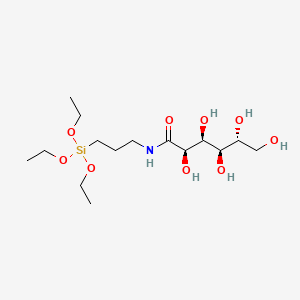

N-(3-triethoxysilylpropyl)gluconamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFDUEXNZLUZGH-YIYPIFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733907 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104275-58-3 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-triethoxysilylpropyl)gluconamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-triethoxysilylpropyl)gluconamide is a bifunctional molecule featuring a hydrophilic gluconamide (B1216962) moiety derived from glucose and a reactive triethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic surfaces (e.g., silica, glass, metal oxides) and biological or organic materials. The gluconamide portion offers biocompatibility and multiple hydroxyl groups for further functionalization, while the triethoxysilyl group can hydrolyze to form silanols, which then condense with surface hydroxyl groups to form stable siloxane bonds.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is the aminolysis of D-glucono-δ-lactone with (3-aminopropyl)triethoxysilane (APTES). This reaction involves the nucleophilic attack of the primary amine of APTES on the electrophilic carbonyl carbon of the lactone, leading to ring-opening and the formation of the desired amide.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Based on analogous reactions reported in the literature for the aminolysis of lactones, two potential protocols are presented below.

Protocol 1: Neat Reaction at Elevated Temperature

This protocol is adapted from the synthesis of other N-substituted gluconamides where the reaction is carried out without a solvent.

Materials:

-

D-Glucono-δ-lactone (CAS: 90-80-2)

-

(3-Aminopropyl)triethoxysilane (APTES) (CAS: 919-30-2)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert atmosphere (Nitrogen or Argon)

-

Vacuum pump for removal of any volatile byproducts (optional)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add D-glucono-δ-lactone (1.0 eq).

-

Under an inert atmosphere, add (3-aminopropyl)triethoxysilane (1.0 - 1.1 eq) to the flask.

-

Heat the reaction mixture to 80-120°C with vigorous stirring. The mixture is expected to become a homogeneous melt.

-

Maintain the reaction at this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the lactone carbonyl peak and appearance of the amide carbonyl peak).

-

After the reaction is complete, cool the mixture to room temperature. The product is expected to be a viscous liquid or a waxy solid.

-

Purification: Due to the nature of the product, purification can be challenging. If unreacted starting materials are present, they may be removed by vacuum distillation if their boiling points are significantly different from the product's decomposition temperature. Alternatively, the product can be washed with a non-polar solvent in which the product is insoluble to remove non-polar impurities.

Protocol 2: Solvent-Mediated Synthesis

This protocol utilizes a solvent to facilitate the reaction, which can be beneficial for controlling the reaction temperature and for reactants that may decompose at higher temperatures in a neat reaction.

Materials:

-

D-Glucono-δ-lactone (CAS: 90-80-2)

-

(3-Aminopropyl)triethoxysilane (APTES) (CAS: 919-30-2)

-

Anhydrous ethanol (B145695) or methanol

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, dissolve D-glucono-δ-lactone (1.0 eq) in anhydrous ethanol (or methanol).

-

Slowly add (3-aminopropyl)triethoxysilane (1.0 - 1.1 eq) to the solution with stirring.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours.

-

Monitor the reaction progress by TLC or IR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified as described in Protocol 1.

Data Presentation

Since specific quantitative data for the target molecule's synthesis is unavailable, the following table summarizes reaction conditions and yields for analogous aminolysis reactions of lactones.

| Lactone | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| γ-Butyrolactone | Allylamine | Chloroform | 85 | 4 | 99 | Synlett 2008, 189-192 |

| δ-Valerolactone | Benzylamine | Neat | 100 | 2 | >95 | J. Org. Chem. 2005, 70, 7479-7482 |

| D-Glucono-δ-lactone | p-Phenetidine | Methanol | Reflux | 10 | Not specified | US Patent 1,901,565 |

| D-Glucono-δ-lactone | Dodecylamine | Neat (Grinding) | Room Temp | 5 min | 90 | Molecules 2017, 22, 1285 |

Visualization of Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Safety and Handling

-

D-Glucono-δ-lactone: Generally recognized as safe (GRAS). However, good laboratory practices should always be followed.

-

(3-Aminopropyl)triethoxysilane (APTES): Corrosive and can cause skin and eye irritation. It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Store under an inert atmosphere.

Characterization

The final product, this compound, should be characterized using standard analytical techniques:

-

¹H NMR: To confirm the presence of protons from both the gluconamide and the triethoxysilylpropyl moieties.

-

¹³C NMR: To identify all the carbon atoms in the molecule.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl (C=O) stretch (around 1640 cm⁻¹), N-H stretch (around 3300 cm⁻¹), O-H stretch (broad, around 3400 cm⁻¹), and Si-O-C stretches (around 1100-1000 cm⁻¹).

-

Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound based on established chemical reactions. While a specific literature procedure is not available, the provided protocols offer a strong starting point for researchers to successfully synthesize and characterize this promising bifunctional molecule. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The versatility of this molecule makes it a valuable tool for a wide range of applications in materials science and biotechnology.

N-(3-triethoxysilylpropyl)gluconamide molecular weight and formula

This document provides core technical specifications for N-(3-triethoxysilylpropyl)gluconamide, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C15H33NO9Si[1][2][3][4] |

| Molecular Weight | 399.51 g/mol [2][3][4] |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-(triethoxysilyl)propyl)hexanamide |

| CAS Number | 104275-58-3[1][2][3][4] |

Experimental Protocols & Visualizations

Experimental protocols, signaling pathways, and experimental workflows are not applicable to the fundamental chemical properties of a single molecule like this compound. Therefore, no experimental methodologies or diagrams are included in this guide.

References

An In-depth Technical Guide to CAS No. 104275-58-3: N-(3-Triethoxysilylpropyl)gluconamide

Disclaimer: The following technical guide is intended for researchers, scientists, and professionals in materials science and chemistry. Extensive research has revealed that the chemical compound with CAS number 104275-58-3, N-(3-Triethoxysilylpropyl)gluconamide, is a silane (B1218182) coupling agent used for surface modification and adhesion promotion. There is no scientific evidence to suggest that this compound is a drug or possesses direct pharmacological activity. Therefore, information regarding biological signaling pathways, in vivo or in vitro studies for drug development, and related experimental protocols are not applicable to this chemical. This guide will focus on its established applications in materials science.

Chemical Identification and Properties

This compound is a hybrid organosilane compound that possesses both organic and inorganic functionalities, allowing it to act as a molecular bridge between different types of materials.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 104275-58-3 |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide[2][3] |

| Synonyms | This compound, D-Gluconamide, N-[3-(triethoxysilyl)propyl]-[4] |

| Molecular Formula | C15H33NO9Si[2][4] |

| InChI Key | RGFDUEXNZLUZGH-YIYPIFLZSA-N[2][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 399.51 g/mol [2][4] |

| Appearance | Colorless to pale yellow liquid or solid[4] |

| Purity | Typically available as 30% or 50% solution in ethanol (B145695), or at 95% purity[2][5] |

| Relative Density | 0.951 g/cm³[2][3] |

| Flash Point | 15°C[2] |

| Boiling Range | 78°C[2][3] |

| Storage Temperature | Ambient, or 2-8°C for solutions[5] |

Mechanism of Action in Surface Modification

The primary function of this compound is to act as a coupling agent, enhancing the adhesion between inorganic substrates (like glass, silica, and metal oxides) and organic polymers.[1][4] This is achieved through a dual-reactivity mechanism inherent in its molecular structure.

The triethoxysilyl group is hydrolyzable and reacts with inorganic surfaces, while the gluconamide (B1216962) portion is organophilic and can interact with a polymer matrix.

The process of surface modification with silane coupling agents generally involves four steps:

-

Hydrolysis: The ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).

-

Condensation: The silanol groups can condense with each other to form oligomeric structures.

-

Hydrogen Bonding: The silanol groups (from the silane) and hydroxyl groups on the inorganic substrate surface form hydrogen bonds.

-

Covalent Bond Formation: Upon heating or drying, a stable, covalent Si-O-Substrate bond is formed, with the removal of water.

Experimental Protocols for Surface Modification

The following is a generalized protocol for the application of this compound for surface modification. The optimal conditions, including concentration, solvent, pH, and curing time/temperature, should be determined empirically for each specific application.

Materials:

-

This compound solution (e.g., 30% in ethanol)

-

Solvent (e.g., ethanol, isopropanol, or an aqueous solution)

-

Deionized water

-

Acid or base for pH adjustment (e.g., acetic acid)

-

Inorganic substrate to be treated

-

Cleaning agents for the substrate (e.g., detergents, solvents)

-

Oven or heating source for curing

Protocol:

-

Substrate Preparation:

-

Thoroughly clean the inorganic substrate to remove any organic contaminants from the surface. This can be achieved through washing with detergents, followed by rinsing with deionized water and a solvent like ethanol.

-

For a highly activated surface, a plasma or piranha etch treatment can be performed (use extreme caution with piranha solution).

-

Dry the substrate completely, for example, in an oven at 110-120°C. A clean, dry surface with available hydroxyl groups is critical for efficient silanization.

-

-

Silane Solution Preparation:

-

Prepare a dilute solution of this compound, typically 0.5-2% (v/v), in a suitable solvent. An ethanol/water mixture (e.g., 95:5 v/v) is commonly used.

-

The water is necessary for the hydrolysis of the ethoxy groups.

-

Adjust the pH of the solution to 4.5-5.5 using a small amount of acid (e.g., acetic acid) to catalyze the hydrolysis reaction.

-

Allow the solution to stand for a short period (e.g., 5-15 minutes) to allow for hydrolysis and the initial formation of silanol groups.

-

-

Application to Substrate:

-

Immerse the cleaned and dried substrate in the prepared silane solution. Alternatively, the solution can be applied by spraying, dipping, or spin-coating.

-

Allow the substrate to react with the silane solution for a specific time, typically ranging from 2 to 15 minutes.

-

-

Rinsing and Drying:

-

Remove the substrate from the silane solution.

-

Gently rinse the substrate with a fresh solvent (the same one used for the solution preparation) to remove any excess, unreacted silane.

-

Air dry or gently blow dry the substrate with an inert gas (e.g., nitrogen).

-

-

Curing:

-

To form stable covalent bonds between the silane and the substrate, a curing step is required.

-

Heat the coated substrate in an oven. Typical curing conditions are 110-120°C for 10-30 minutes. The optimal temperature and time will depend on the substrate and the subsequent polymer to be applied.

-

Applications

The unique hybrid nature of this compound makes it suitable for a variety of applications where the interface between organic and inorganic materials is critical.

-

Adhesion Promoter: It is used in coatings, adhesives, and sealants to improve the bond between the formulation and an inorganic substrate.[4]

-

Surface Modifier: It can be used to alter the surface properties of materials. The gluconamide portion imparts hydrophilicity, which can be useful for improving wettability and biocompatibility.[4]

-

Biomedical Materials: In the realm of materials science, silane coupling agents are used to modify the surfaces of medical devices and to formulate drug delivery systems like hydrogels.[4] The gluconamide moiety may enhance biocompatibility in such applications.

-

Composites: It can be used as a coupling agent in the manufacturing of composite materials to enhance the interaction between inorganic fillers and an organic polymer matrix, thereby improving the mechanical properties of the composite.[4]

Safety and Handling

This compound is often supplied as a solution in ethanol, which is a highly flammable liquid.[6][7]

Table 3: Hazard Information

| Hazard | Description |

| Physical Hazards | Highly flammable liquid and vapor (due to ethanol solvent).[6][7] |

| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be harmful if swallowed.[6][7] |

| Handling Precautions | Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment.[6][7] |

| Personal Protective Equipment | Wear protective gloves, safety glasses or goggles, and a lab coat. If ventilation is inadequate, use a NIOSH-certified respirator. |

| Stability and Reactivity | Stable under dry, inert conditions (e.g., nitrogen or argon). Hydrolyzes in the presence of moisture.[4][6] |

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

References

- 1. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pubs.aip.org [pubs.aip.org]

- 5. labinsights.nl [labinsights.nl]

- 6. gelest.com [gelest.com]

- 7. N-[3-(TRIMETHOXYSILYL)PROPYL]HEXADECANAMIDE | [gelest.com]

Hydrolysis mechanism of triethoxysilylpropyl groups

An In-Depth Technical Guide to the Hydrolysis Mechanism of Triethoxysilylpropyl Groups

Introduction

Trialkoxysilylpropyl groups are fundamental reactive moieties used extensively as coupling agents, surface modifiers, and crosslinkers in materials science and drug delivery systems. Their efficacy hinges on the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. This transformation allows for subsequent condensation reactions, enabling the covalent bonding of the silane (B1218182) to inorganic substrates or the formation of polysiloxane networks. A thorough understanding of the hydrolysis mechanism is critical for controlling reaction kinetics, ensuring reproducibility, and optimizing the performance of silane-based materials.

This technical guide provides a detailed examination of the core hydrolysis mechanism of triethoxysilylpropyl groups, factors influencing the reaction, quantitative data, and detailed experimental protocols for monitoring the process.

The Core Hydrolysis and Condensation Mechanism

The reaction of triethoxysilylpropyl silanes involves a four-step process that begins with the hydrolysis of the ethoxy groups and culminates in the formation of stable covalent bonds.[1][2]

-

Hydrolysis: The process is initiated by the reaction of the triethoxysilyl groups with water. This is a sequential reaction where the three ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH), releasing ethanol (B145695) as a byproduct. This can result in partially hydrolyzed species (mono- and di-silanols) or a fully hydrolyzed silanetriol.[1][3]

-

Condensation: The newly formed, highly reactive silanol groups condense with each other to form siloxane bonds (Si-O-Si), releasing water. This self-condensation leads to the formation of oligomers and polymers.[1][3]

-

Surface Hydrogen Bonding: The silanol-containing oligomers adsorb onto a substrate surface (e.g., silica (B1680970), metal oxides) via hydrogen bonding with surface hydroxyl groups.[1]

-

Covalent Bonding (Grafting): Upon drying or curing, a dehydration reaction occurs, forming stable, covalent Si-O-Substrate bonds and releasing water. Typically, only one or two of the silane's hydroxyl groups form bonds with the surface, while the remaining ones may engage in crosslinking with adjacent silane molecules.[1][3]

Although presented sequentially, these reactions, particularly hydrolysis and condensation, can occur simultaneously.[1][2]

Caption: General pathway for hydrolysis of triethoxysilylpropyl groups.

Reaction Kinetics and Influencing Factors

The rates of hydrolysis and condensation are highly sensitive to several experimental parameters. Controlling these factors is essential for achieving desired outcomes, such as forming stable solutions of hydrolyzed silanes or promoting efficient surface grafting.[4][5]

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Slowest at pH ~7; catalyzed by both acid (pH < 5) and base (pH > 9).[6][7] | Minimum at pH ~4; accelerated by both acid and base.[6] | Acid catalysis protonates the ethoxy group, creating a better leaving group. Base catalysis involves direct nucleophilic attack on the silicon atom.[4][7][8] |

| Water Concentration | Rate increases with water concentration. | Dependent on silanol concentration. | A stoichiometric amount of water is required for full hydrolysis. Excess water can drive the equilibrium toward hydrolyzed products.[3][9] |

| Temperature | Increases with temperature (follows Arrhenius law).[6][10] | Increases with temperature.[6][10] | Higher temperatures can significantly shorten the working life of the hydrolyzed solution due to accelerated condensation.[6] |

| Solvent | The presence of alcohol co-solvents (e.g., ethanol) can slow the forward reaction by shifting the equilibrium.[11][12] | Can be influenced by solvent polarity and ability to form hydrogen bonds. | The choice of solvent is critical for controlling solubility and reaction rates. |

| Alkoxy Group | Steric hindrance is a key factor. Smaller groups hydrolyze faster (e.g., methoxy (B1213986) > ethoxy).[6][7] | Less directly affected than hydrolysis, but influenced by silanol concentration. | Methoxysilanes can hydrolyze 6-10 times faster than the equivalent ethoxysilanes under the same conditions.[6] |

| Concentration | Higher silane concentration leads to a faster overall reaction. | Significantly faster at higher concentrations, increasing the risk of premature gelation.[6] | Dilute solutions are often used to favor controlled hydrolysis and surface deposition over bulk polymerization.[6] |

Catalysis Mechanisms

The mechanism of hydrolysis differs significantly under acidic and basic conditions.

-

Acid Catalysis: The reaction is initiated by the rapid protonation of an ethoxy oxygen atom. This makes the ethoxy group a better leaving group (ethanol), facilitating nucleophilic attack by water on the silicon atom.[4][7]

-

Base Catalysis: The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This forms a negatively charged, pentacoordinate intermediate, which then rearranges to displace an ethoxide anion (-OEt).[7][8]

Caption: Acid- and base-catalyzed hydrolysis mechanisms.

Quantitative Analysis of Hydrolysis

Quantifying the kinetics of hydrolysis is essential for process control. While data for specific triethoxysilylpropyl compounds can vary, studies on analogous trimethoxysilanes provide valuable benchmarks.

| Parameter | Value | Compound & Conditions | Reference |

| Pseudo-first order rate constant (k) | 0.026 min⁻¹ | γ-Glycidoxypropyltrimethoxysilane (γ-GPS), first hydrolysis step in 2 wt% aqueous solution, pH 5.4, 26°C. | [10] |

| Activation Energy (Ea) | 44 ± 2 kJ mol⁻¹ | For the role of strongly adsorbed monolayer water in the hydrolysis of bis[3-(triethoxysilyl)propyl] tetrasulfide (TESPT) on a hydrated silica surface. | [3] |

| Activation Energy (Ea) of side reaction | 68.4 kJ/mol | For the epoxy ring opening of γ-GPS, a reaction that can occur concurrently with hydrolysis and condensation at elevated temperatures. | [10] |

Experimental Protocols for Monitoring Hydrolysis

Several analytical techniques can monitor the progress of hydrolysis and condensation in situ or by analyzing aliquots from the reaction mixture.[13]

Protocol 4.1: Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful quantitative tool for tracking the speciation of silicon throughout the reaction.[10][11][14]

-

Objective: To quantify the disappearance of triethoxysilylpropyl groups and the appearance of hydrolyzed and condensed species.

-

Instrumentation: NMR Spectrometer (≥400 MHz), NMR tubes.

-

Methodology:

-

Prepare the hydrolysis solution (e.g., silane in an acidified water/alcohol mixture) directly in an NMR tube or in a separate reaction vessel.

-

Acquire spectra at regular time intervals (t=0, 5, 15, 30, 60 min, etc.).

-

¹H NMR Analysis: Monitor the decrease in the integral of the ethoxy methylene (B1212753) protons (-O-CH₂ -CH₃) and the corresponding increase in the ethanol methylene proton signal. This allows for the calculation of the overall extent of hydrolysis.[14]

-

²⁹Si NMR Analysis: This provides a detailed speciation profile. Assign and integrate the signals corresponding to:

-

Calculate the relative concentration of each species over time to determine the rates of hydrolysis and condensation.

-

Protocol 4.2: Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, especially with an Attenuated Total Reflectance (ATR) accessory, offers a convenient method for real-time qualitative and semi-quantitative analysis.[5][12][14]

-

Objective: To monitor changes in functional groups associated with hydrolysis and condensation.

-

Instrumentation: FTIR Spectrometer with an ATR accessory.

-

Methodology:

-

Initiate the hydrolysis reaction in a suitable vessel.

-

At selected time points, withdraw a small aliquot of the reaction mixture and deposit it directly onto the ATR crystal.[5]

-

Acquire the FTIR spectrum over a range of approximately 4000-600 cm⁻¹.[5]

-

Spectral Analysis: Monitor the following key spectral changes over time:

-

Decrease in the Si-O-C stretching band (~1100-1080 cm⁻¹), indicating the consumption of ethoxy groups.[5][14]

-

Increase in a broad band from 3200-3700 cm⁻¹, attributed to the O-H stretching of newly formed Si-OH groups and water.[14]

-

Increase in bands associated with Si-O-Si stretching (can be complex, often around 1000-1100 cm⁻¹), indicating condensation.[12]

-

-

Caption: Experimental workflow for monitoring silane hydrolysis.

Conclusion

The hydrolysis of triethoxysilylpropyl groups is a complex, multi-step process governed by a delicate balance of competing hydrolysis and condensation reactions. For researchers, scientists, and drug development professionals, mastering control over this mechanism is paramount. By carefully manipulating key parameters such as pH, temperature, and reagent concentrations, and by employing robust analytical techniques like NMR and FTIR spectroscopy, it is possible to precisely engineer the behavior of these versatile molecules. This control enables the reproducible formation of stable siloxane coatings, the efficient functionalization of surfaces, and the development of advanced materials with tailored properties.

References

- 1. gelest.com [gelest.com]

- 2. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability of N-(3-triethoxysilylpropyl)gluconamide Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-triethoxysilylpropyl)gluconamide is a functional silane (B1218182) that combines the properties of a carbohydrate (gluconamide) and an alkoxysilane. This unique structure makes it a promising candidate for creating biocompatible and hydrophilic coatings with excellent adhesion to inorganic substrates such as glass, silicon, and metal oxides. Such coatings are of significant interest in the fields of drug delivery, biomedical implants, and biosensors. Understanding the thermal stability of these coatings is critical for determining their processing parameters, shelf-life, and suitability for applications that may involve heat, such as sterilization or high-temperature sensing.

This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound coatings. It details the theoretical basis for their synthesis and thermal decomposition and provides hypothetical experimental protocols for their preparation and analysis.

Synthesis of this compound

The synthesis of this compound typically involves the amidation of D-gluconolactone with (3-aminopropyl)triethoxysilane.

Hypothetical Experimental Protocol for Synthesis

Materials:

-

D-gluconolactone

-

(3-aminopropyl)triethoxysilane (APTES)

-

Anhydrous ethanol (B145695)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

-

Condenser

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

In a round-bottom flask, dissolve D-gluconolactone in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add (3-aminopropyl)triethoxysilane dropwise to the solution while stirring. An equimolar ratio of reactants is typically used.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and allow it to react for several hours (e.g., 4-6 hours).

-

Monitor the reaction progress using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the lactone carbonyl peak and the appearance of the amide carbonyl peak.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the this compound product. The product may be used directly in solution for coating applications.

Preparation of this compound Coatings

The formation of a stable coating from this compound relies on the hydrolysis of the triethoxysilyl groups to form silanol (B1196071) groups, followed by the condensation of these silanols with each other and with hydroxyl groups on the substrate surface to form a cross-linked siloxane network (Si-O-Si).

Hydrolysis and Condensation Mechanism

The key reactions involved in the formation of the silane coating are:

-

Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups (-OH) and ethanol. This reaction can be catalyzed by acids or bases.

-

Condensation: The silanol groups are reactive and can condense with other silanol groups to form siloxane bonds (Si-O-Si), releasing water. They can also react with hydroxyl groups present on the surface of many substrates (e.g., glass, silicon wafers) to form a covalent bond between the silane and the substrate.

Hypothetical Experimental Protocol for Coating Preparation

Materials:

-

This compound solution (e.g., in ethanol)

-

Substrates (e.g., glass slides, silicon wafers)

-

Deionized water

-

Acid or base catalyst (optional, e.g., acetic acid or ammonia)

-

Spin coater or dip coater

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates to ensure a high density of surface hydroxyl groups. This can be done by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or an oxygen plasma cleaner.

-

Preparation of Coating Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol/water mixture). The water is necessary for the hydrolysis reaction. A small amount of acid or base can be added to catalyze the hydrolysis and condensation.

-

Coating Application:

-

Dip Coating: Immerse the cleaned substrate in the silane solution for a specific duration, then withdraw it at a constant speed.

-

Spin Coating: Dispense the silane solution onto the center of the substrate and spin at a high speed to create a uniform film.

-

-

Curing: Heat the coated substrates in an oven at a specific temperature (e.g., 100-120 °C) for a defined time (e.g., 30-60 minutes) to promote the condensation reactions and form a stable, cross-linked coating.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of coatings. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Expected Thermal Decomposition Mechanism

The thermal degradation of this compound coatings is expected to occur in multiple stages, reflecting its hybrid organic-inorganic nature.

-

Initial Weight Loss (below 200 °C): This is typically due to the loss of physically adsorbed water and residual solvent, as well as the continuation of condensation reactions of unreacted silanol groups.

-

Decomposition of the Organic Moiety (200-500 °C): The gluconamide (B1216962) and propyl chain are expected to be the primary components to decompose in this temperature range. The degradation of polyamides and carbohydrates often involves chain scission, cyclization, and the release of volatile products like water, carbon dioxide, ammonia, and various hydrocarbons.[1][2][3][4]

-

Decomposition of the Siloxane Network (above 500 °C): The inorganic Si-O-Si network is generally more thermally stable and will decompose at higher temperatures.

Hypothetical Experimental Protocol for TGA

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: A small amount of the cured coating material (scraped from the substrate) or the coated substrate itself is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

TGA Measurement:

-

The sample is heated from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to study the thermal decomposition without oxidation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of weight loss is maximum (obtained from the derivative of the TGA curve, DTG).

-

Mass Loss Percentage: The percentage of mass lost in different temperature ranges.

-

Residual Mass: The mass remaining at the end of the experiment, which typically corresponds to the inorganic silica (B1680970) content.

-

Data Presentation (Hypothetical)

The following tables present a hypothetical summary of TGA data for this compound coatings prepared under different curing conditions.

Table 1: Hypothetical TGA Data for this compound Coatings

| Curing Temperature (°C) | Onset Decomposition Temperature (T_onset, °C) | Peak Decomposition Temperature (T_peak, °C) | Mass Loss at 500 °C (%) | Residual Mass at 800 °C (%) |

| 100 | 210 | 350 | 45 | 35 |

| 120 | 225 | 365 | 42 | 38 |

| 150 | 240 | 380 | 40 | 40 |

Table 2: Hypothetical Mass Loss Stages for this compound Coating (Cured at 120 °C)

| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Process |

| 30 - 200 | 5 | Loss of adsorbed water and residual solvent; continued condensation. |

| 200 - 500 | 42 | Decomposition of the gluconamide and propyl organic components. |

| > 500 | 15 | Decomposition of the siloxane network. |

Mandatory Visualizations

Diagrams

Caption: Synthesis of this compound and subsequent coating formation.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

While specific experimental data on the thermal stability of this compound coatings is currently lacking in the scientific literature, this guide provides a robust theoretical and practical framework for researchers to conduct their own investigations. Based on the known chemistry of silanes, polyamides, and carbohydrates, it is anticipated that these coatings will exhibit a multi-stage decomposition profile. The methodologies and hypothetical data presented herein should serve as a valuable resource for the design and interpretation of experiments aimed at characterizing the thermal properties of these promising biomaterials. Further experimental work is crucial to validate these hypotheses and to fully understand the structure-property relationships that govern the thermal stability of this compound coatings.

References

Spectroscopic and Synthesis Data for N-(3-triethoxysilylpropyl)gluconamide Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic data (NMR, IR, Mass Spectrometry) and a specific synthesis protocol for N-(3-triethoxysilylpropyl)gluconamide has yielded limited publicly available information, precluding the creation of an in-depth technical guide at this time. While basic physical and chemical properties are accessible through various chemical supplier databases, the core experimental data required for a thorough scientific whitepaper—namely, quantitative spectroscopic characterization and detailed reaction methodologies—are not readily found in the public domain.

Summary of Available Information

Commercial suppliers confirm the fundamental properties of this compound, which are summarized in the table below. This information, however, lacks the granular detail necessary for advanced research and drug development applications.

| Property | Value |

| Molecular Formula | C15H33NO9Si |

| Molecular Weight | 399.51 g/mol |

| CAS Number | 104275-58-3 |

Spectroscopic Data Analysis: A Critical Gap

Despite extensive searches, no publicly archived ¹H NMR, ¹³C NMR, FT-IR, or mass spectrometry spectra for this compound could be located. While spectral data for structurally analogous compounds, such as N-[3-(triethoxysilyl)propyl]perfluoroheptanamide and N-(3-(triethoxysilyl)propyl)propiolamide, are available, these are not suitable substitutes for the specific compound of interest. The unique gluconamide (B1216962) moiety will significantly influence the spectral features, making direct comparison to other silane (B1218182) derivatives unreliable for definitive characterization.

Synthesis and Experimental Protocols

Similarly, a detailed, step-by-step experimental protocol for the synthesis of this compound is not described in accessible literature. General methodologies for the synthesis of organoalkoxysilanes are known, typically involving the reaction of an amino-functionalized silane with a suitable carboxylic acid or its derivative. A plausible synthetic pathway for this compound would likely involve the amidation of gluconolactone (B72293) or a protected gluconic acid with 3-aminopropyltriethoxysilane.

A conceptual workflow for such a synthesis is depicted below. It is important to note that this represents a generalized approach and not a validated experimental protocol.

Caption: Conceptual Synthesis Workflow for this compound.

Conclusion for Researchers

For researchers, scientists, and drug development professionals requiring validated spectroscopic data and a reliable synthesis protocol for this compound, the current publicly available information is insufficient. The next steps would involve either:

-

In-house Synthesis and Characterization: Synthesizing the compound based on general principles of organic chemistry and subsequently performing detailed spectroscopic analysis (NMR, IR, Mass Spec) to confirm its identity and purity.

-

Contacting Commercial Suppliers: Reaching out to vendors who list this compound to inquire if they can provide a certificate of analysis with detailed spectroscopic data.

-

Literature Monitoring: Continuously monitoring scientific databases for new publications that may include the synthesis and characterization of this specific molecule.

Until such data becomes publicly available, any work involving this compound will necessitate independent synthesis and characterization to ensure the accuracy and reproducibility of research findings.

Unveiling the Hydrophilic Nature of Gluconamide Silanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the hydrophilic nature of gluconamide (B1216962) silanes, specifically focusing on N-(3-triethoxysilylpropyl)gluconamide. This class of organofunctional silanes is of significant interest in various scientific and biomedical applications, including surface modification of medical devices, biosensors, and drug delivery systems, where controlling surface wettability is paramount.

The Chemical Basis of Hydrophilicity

The hydrophilic character of gluconamide silanes is intrinsically linked to their unique molecular structure. These molecules are bifunctional, possessing a silane (B1218182) group for covalent attachment to hydroxyl-rich surfaces and a gluconamide moiety that imparts hydrophilicity.

The gluconamide portion of the molecule is rich in hydroxyl (-OH) and amide (-C(O)NH-) functional groups. These groups are capable of forming hydrogen bonds with water molecules, leading to a high affinity for water and rendering the modified surface wettable.[1][2] The multiple hydroxyl groups on the gluconamide's linear glucose-derived chain create a highly hydrated layer at the interface, effectively lowering the water contact angle and increasing the surface energy.

The silane end of the molecule, typically a trialkoxysilane such as triethoxysilane, enables the covalent immobilization of the gluconamide group onto a substrate. This is achieved through a two-step hydrolysis and condensation process. First, the ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups present on the substrate (e.g., glass, silicon oxide, or other metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can self-condense to form a cross-linked polysiloxane network on the surface, enhancing the stability of the hydrophilic layer.

Quantitative Assessment of Hydrophilicity

However, a study by Arinaga et al. (2014) investigated the properties of surfaces modified with a composite of a fluorinated oligomer and this compound.[3] In their work, under certain conditions, they achieved superhydrophilic surfaces, demonstrating the potent hydrophilic nature of the gluconamide silane even in a complex system designed for oleophobicity.[3] The hydrophilic gluconamide segments on the surface are thought to arrange themselves to interact with water.[3]

For comparative purposes, the table below presents typical water contact angles for other common hydrophilic self-assembled monolayers (SAMs) on gold surfaces, as reported by Deng et al. (2016).[4] It is anticipated that a surface fully functionalized with gluconamide silane would exhibit a very low water contact angle, likely in the range of the hydroxyl- or carboxyl-terminated SAMs.

| Functional Group | Water Contact Angle (°) | Reference |

| -OH | 9.5 ± 1.2 | [4] |

| -COOH | 18.3 ± 3.9 | [4] |

| -NH₂ | 59.7 ± 3.8 | [4] |

| -CH₃ (hydrophobic) | 109.1 ± 1.9 | [4] |

Experimental Protocols

Surface Modification of Glass with this compound

The following protocol is adapted from the work of Arinaga et al. (2014) for the modification of glass plates.[3] This procedure describes the preparation of a solution containing the gluconamide silane and its application for surface coating.

Materials:

-

This compound (50% in ethanol)[1]

-

25% Aqueous ammonia (B1221849) solution

-

Glass substrates (e.g., microscope slides)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass substrates. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by rinsing with deionized water and drying with a stream of nitrogen. A final cleaning/activation step with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma treatment can be used to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Preparation of the Silane Solution:

-

In a clean beaker, combine 5.0 mL of methanol and 700 mg of a 50 wt % this compound solution in ethanol.[3]

-

Add 1.0 mL of 25% aqueous ammonia solution to the mixture.[3]

-

Stir the mixture with a magnetic stirrer at room temperature for 5 hours to facilitate the hydrolysis of the triethoxysilyl groups.[3]

-

-

Surface Coating (Dipping Method):

-

Curing: Heat the coated substrates in an oven to promote the covalent bonding of the silane to the surface and the cross-linking of the silane layer. A typical curing step would be at 110-120°C for 30-60 minutes.

Characterization of Hydrophilicity: Sessile Drop Contact Angle Measurement

Equipment:

-

Contact angle goniometer with a high-resolution camera

-

Syringe with a fine needle for dispensing droplets

-

High-purity deionized water

Procedure:

-

Place the silane-modified substrate on the sample stage of the goniometer.

-

Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

-

Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Use the software associated with the goniometer to analyze the image and calculate the static contact angle.

-

Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

Applications in Research and Drug Development

The ability to create stable, highly hydrophilic surfaces using gluconamide silanes has significant implications for various fields:

-

Biomedical Devices: Modifying the surface of implants, catheters, and other medical devices to be more hydrophilic can reduce protein adsorption and biofouling, thereby improving biocompatibility and reducing the risk of infection.[2]

-

Biosensors: Creating a hydrophilic surface on a biosensor can improve the accessibility of the sensing element to aqueous analytes and can provide a suitable interface for the immobilization of biomolecules.

-

Drug Delivery: The hydrophilicity of drug delivery vehicles can influence their circulation time, cellular uptake, and overall efficacy. Surface modification with gluconamide silanes can be a strategy to tune these properties.

-

Microfluidics: Controlling the surface properties of microfluidic channels is crucial for managing fluid flow and preventing the non-specific adhesion of cells and biomolecules.

Conclusion

Gluconamide silanes, particularly this compound, are valuable tools for creating hydrophilic surfaces. Their bifunctional nature allows for robust covalent attachment to a variety of substrates, while the hydroxyl and amide-rich gluconamide moiety imparts a strong affinity for water. While specific quantitative data on the water contact angle of surfaces modified solely with this silane are not widely published, the available literature strongly supports its potent hydrophilic character. The experimental protocols outlined in this guide provide a starting point for researchers to utilize these molecules in their own applications, from fundamental surface science to the development of advanced biomedical technologies.

References

- 1. gelest.com [gelest.com]

- 2. Hydrophilic Silane Surface Treatments - Gelest [technical.gelest.com]

- 3. Preparation of Fluoroalkyl End-Capped Vinyltrimethoxysilane Oligomeric Silica Nanocomposites Containing Gluconamide Units Possessing Highly Oleophobic/Superhydrophobic, Highly Oleophobic/Superhydrophilic, and Superoleophilic/Superhydrophobic Characteristics on the Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-triethoxysilylpropyl)gluconamide: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and theoretical application of N-(3-triethoxysilylpropyl)gluconamide. The content is curated for professionals in research and development who may be considering this molecule for its properties as a hydrophilic silane (B1218182) coupling agent.

Chemical Identification and Properties

This compound is an organosilane characterized by a hydrophilic gluconamide (B1216962) head and a reactive triethoxysilyl tail. This bifunctional nature allows it to act as a molecular bridge between inorganic surfaces (like silica (B1680970) and metal oxides) and aqueous or organic systems.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C15H33NO9Si | [1] |

| Molecular Weight | 399.51 g/mol | [1] |

| CAS Number | 104275-58-3 | [1] |

| Appearance | Colorless and transparent liquid | [2] |

| Synonyms | Gluconamidopropyltriethoxysilane, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-(triethoxysilyl)propyl)hexanamide | [1][3] |

| Purity | Typically available as 30% or 50% solution in ethanol (B145695) | [1][3] |

| Solubility | Water soluble | [4] |

Safety and Hazard Information

This compound is typically supplied as a solution in ethanol, and therefore, the hazards of both the silane and the solvent must be considered. The primary hazards are flammability, skin and eye irritation, and potential respiratory irritation.

Table 2: Hazard Identification (for 50% solution in ethanol)

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Flammable Liquids | Category 2 (H225: Highly flammable liquid and vapor) | P210, P233, P240, P241, P242, P243 | [1] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P264, P280 | [1] |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | P280, P305+P351+P338 | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | P261, P271 | [1] |

Table 3: Toxicological Data (for components)

| Substance | Test | Species | Value | Source(s) |

| Ethanol | LC50 Inhalation | Rat | 124.7 mg/l/4h | [1] |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Handling

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatible with acids, alcohols, carbon dioxide, esters, halogens, ketones, and moisture. The material decomposes slowly in contact with moist air and rapidly with water.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified respirator with an organic vapor cartridge.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

(3-aminopropyl)triethoxysilane + glucono-δ-lactone → this compound

Materials:

-

(3-aminopropyl)triethoxysilane (APTES)

-

Glucono-δ-lactone

-

Anhydrous ethanol (or another suitable solvent)

-

Inert gas (Nitrogen or Argon)

-

Reaction flask with a condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Set up a reaction flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas.

-

Dissolve glucono-δ-lactone in anhydrous ethanol in the reaction flask under an inert atmosphere.

-

In a separate container, dissolve an equimolar amount of (3-aminopropyl)triethoxysilane in anhydrous ethanol.

-

Slowly add the APTES solution to the glucono-δ-lactone solution with continuous stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the lactone carbonyl peak and the appearance of the amide carbonyl peak).

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification can be achieved through appropriate methods, such as column chromatography, if necessary.

Surface Modification of Silica Nanoparticles

This compound can be used to functionalize silica surfaces, rendering them more hydrophilic. This is a common application for silane coupling agents.[2][7]

Materials:

-

Silica nanoparticles (SiNPs)

-

This compound solution

-

Anhydrous toluene (B28343) (or another suitable solvent)

-

Deionized water

-

Acetic acid (for pH adjustment, optional)

-

Centrifuge

-

Ultrasonic bath

Procedure:

-

Preparation of Silica Nanoparticles: Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonic bath to ensure a uniform suspension.

-

Preparation of Silane Solution: In a separate container, prepare a solution of this compound in a mixture of toluene and a small amount of deionized water (e.g., 95:5 v/v). The water is necessary for the hydrolysis of the ethoxy groups. The pH of the solution can be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.[8]

-

Surface Functionalization: Add the silane solution to the silica nanoparticle suspension with vigorous stirring.

-

Allow the reaction to proceed at room temperature or a slightly elevated temperature for a defined period (e.g., 2-24 hours).

-

Washing: After the reaction, collect the functionalized silica nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with toluene to remove any unreacted silane.

-

Finally, wash with ethanol and then deionized water.

-

Drying: Dry the functionalized silica nanoparticles in an oven at a suitable temperature (e.g., 80-100 °C).

Signaling Pathways and Logical Relationships

As of the current scientific literature, there is no documented evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role is as a surface modifying agent and coupling agent in material science applications.

Below are diagrams illustrating the logical workflows for its synthesis and application.

References

- 1. gelest.com [gelest.com]

- 2. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 30% in ethanol | 104275-58-3 [sigmaaldrich.com]

- 4. gelest.com [gelest.com]

- 5. [PDF] Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Theoretical Modeling of N-(3-triethoxysilylpropyl)gluconamide Surface Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for studying the surface binding of N-(3-triethoxysilylpropyl)gluconamide (TESPG). Given the limited published research specifically on TESPG modeling, this document outlines a robust, projected methodology based on established computational and experimental techniques for analogous silane (B1218182) coupling agents. The guide details the theoretical frameworks, computational protocols, projected data outputs, and experimental validation methods, serving as a foundational resource for investigating the interaction of this hydrophilic silane with surfaces like silica (B1680970).

Introduction to this compound (TESPG)

This compound (TESPG) is a functional silane coupling agent characterized by a hydrophilic gluconamide (B1216962) head group and a triethoxysilyl group for covalent attachment to hydroxylated surfaces.[1][2][3] Its structure makes it particularly suitable for creating biocompatible and hydrophilic surface modifications, which are of great interest in drug delivery, biosensors, and medical implants. Understanding the binding mechanism and the resulting surface properties at a molecular level is crucial for optimizing its application. Theoretical modeling, in conjunction with experimental validation, offers a powerful approach to elucidate these properties.

Projected Theoretical Modeling of TESPG Surface Binding

The binding of TESPG to a hydroxylated surface (e.g., silica, SiO₂) is a multi-step process that can be effectively modeled using a combination of Molecular Dynamics (MD) and Density Functional Theory (DFT).

Reaction Mechanism

The generally accepted mechanism for silane coupling agents involves two key steps:

-

Hydrolysis: The triethoxy groups (-OCH₂CH₃) on the silicon atom react with water to form silanetriol (-Si(OH)₃) and ethanol (B145695). This step is crucial and can be influenced by pH.

-

Condensation: The silanetriol then reacts with hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si) and releasing water. Additionally, lateral condensation between adjacent silanol (B1196071) molecules can occur, leading to a cross-linked polysiloxane network on the surface.

Below is a diagram illustrating the proposed binding pathway for TESPG on a hydroxylated silica surface.

Caption: Proposed reaction pathway for TESPG binding to a hydroxylated surface.

Molecular Dynamics (MD) Simulations

MD simulations are ideal for studying the dynamics of the hydrolysis process, the diffusion of TESPG towards the surface, and the initial physisorption. Reactive force fields (ReaxFF) can be particularly useful as they can model bond formation and breaking during the condensation step.[4][5]

Projected MD Protocol:

-

System Setup:

-

Substrate: Construct a hydroxylated amorphous silica (α-SiO₂) slab. This can be done by cleaving a bulk silica crystal and subsequently adding hydroxyl groups to saturate dangling bonds on the surface.[6]

-

Solvent: Place the silica slab in a simulation box filled with an explicit solvent, typically a mixture of water and ethanol to mimic experimental conditions.

-

Silane: Introduce several TESPG molecules into the solvent box.

-

-

Force Field: Employ a suitable force field. For non-reactive simulations of adsorption, a combination like CHARMM or AMBER for the silane and CLAYFF for the silica surface could be used. For reactive simulations of condensation, ReaxFF is recommended.

-

Simulation:

-

Perform an energy minimization of the system.

-

Equilibrate the system in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble.

-

Run a production simulation for a sufficient time (nanoseconds to microseconds) to observe the diffusion, adsorption, and orientation of TESPG molecules on the surface.

-

-

Analysis:

-

Radial Distribution Functions (RDFs): To understand the structuring of water and silane molecules near the surface.

-

Mean Square Displacement (MSD): To calculate the diffusion coefficient of TESPG in the bulk solution and near the surface.

-

Hydrogen Bonds: To quantify the initial hydrogen bonding between the hydrolyzed TESPG and the surface silanol groups.

-

Density Functional Theory (DFT) Calculations

DFT calculations provide high-accuracy information on the electronic structure, binding energies, and transition states of the condensation reaction.[7][8][9] Due to their computational cost, DFT is typically used on smaller, representative cluster models of the surface.

Projected DFT Protocol:

-

Model System: Create a cluster model of the silica surface (e.g., a small chunk of amorphous silica or a slab of β-cristobalite) terminated with silanol groups.

-

Adsorption and Reaction:

-

Place a single hydrolyzed TESPG molecule near the surface cluster.

-

Optimize the geometry to find the most stable physisorbed state.

-

Identify the transition state for the condensation reaction where a Si-O-Si bond is formed. Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path.

-

Optimize the geometry of the final, covalently bound state.

-

-

Calculations:

-

Use a suitable functional (e.g., B3LYP, PBE) with a basis set like 6-31G*. Include dispersion corrections (e.g., DFT-D3) as van der Waals interactions are significant.[7]

-

-

Analysis:

-

Adsorption Energy (E_ads): Calculated as E_ads = E_(silane+surface) - (E_silane + E_surface).

-

Reaction Energy Barrier: The energy difference between the transition state and the physisorbed state.

-

Bond Analysis: Analyze bond lengths, angles, and charge distribution (e.g., using Mulliken population analysis) to understand the nature of the covalent bond.

-

Projected Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed theoretical modeling. The values are projected and hypothetical , based on published data for similar silanes like (3-aminopropyl)triethoxysilane (APTES).[7][8]

Table 1: Projected DFT Binding and Reaction Energies for TESPG on Silica

| Parameter | Projected Value | Description |

| Physisorption Energy (H-Bonding) | -25 to -40 kcal/mol | Energy released upon hydrogen bonding of hydrolyzed TESPG to the silica surface. |

| Condensation Reaction Barrier | 15 to 25 kcal/mol | Activation energy required for the formation of the covalent Si-O-Si bond from the physisorbed state. |

| Covalent Binding Energy | -50 to -70 kcal/mol | Overall energy change upon covalent attachment of TESPG to the surface. |

Table 2: Projected Key Bond Lengths from DFT Calculations

| Bond | State | Projected Length (Å) |

| Si_silane - O_surface | Physisorbed | ~3.0 - 3.5 |

| Si_silane - O_surface | Transition State | ~2.0 - 2.4 |

| Si_silane - O_surface | Covalently Bound | ~1.6 - 1.7 |

| Si_surface - O_surface | Covalently Bound | ~1.6 - 1.7 |

Experimental Protocols for Validation

Experimental work is essential to validate the theoretical models and provide real-world data.

General Experimental Workflow

The diagram below outlines a typical workflow for surface silanization and subsequent characterization.

Caption: General experimental workflow for surface modification and characterization.

Detailed Protocol for Silanization of Silicon Wafers

This protocol is adapted from established procedures for silanization.[10][11]

-

Substrate Cleaning and Hydroxylation:

-

Cut silicon wafers into appropriate sizes.

-

Sonicate the wafers in acetone (B3395972) for 20 minutes, followed by rinsing with methanol.[11]

-

Prepare a Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

-

Immerse the wafers in the Piranha solution at 90°C for 30 minutes to clean and hydroxylate the surface.[10]

-

Rinse the wafers copiously with deionized water and dry them under a stream of nitrogen.[10]

-

-

Silanization:

-

Prepare a 1% (v/v) solution of TESPG in a 95:5 ethanol/water mixture.

-

Immerse the cleaned, dry wafers in the TESPG solution for 1-2 hours at room temperature.

-

After immersion, rinse the wafers with ethanol to remove excess, unreacted silane.

-

-

Curing and Cleaning:

-

Cure the silanized wafers in an oven at 110°C for 1 hour to promote covalent bond formation.[11]

-

Perform a Soxhlet extraction or sonicate the wafers in a fresh solvent (e.g., ethanol or toluene) to remove any physisorbed molecules.[10]

-

Dry the final functionalized wafers under nitrogen and store them in a desiccator.

-

Surface Characterization Techniques

Table 3: Key Experimental Techniques and Expected Information

| Technique | Principle | Information Obtained | Projected Outcome for TESPG |

| X-ray Photoelectron Spectroscopy (XPS) | Measures elemental composition and chemical states at the surface. | Confirmation of Si, O, C, and N on the surface. High-resolution scans of Si 2p can distinguish between SiO₂ and Si-O-Si (silane). | Successful grafting will show a significant N 1s peak from the gluconamide. Areic density can be calculated to be 2-4 molecules/nm².[12] |

| Ellipsometry | Measures the change in polarization of light upon reflection to determine film thickness. | Provides the thickness of the grafted silane monolayer. | A uniform monolayer should have a thickness consistent with the length of the TESPG molecule (~1-2 nm). |

| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical map. | Visualizes the surface morphology, roughness, and uniformity of the silane layer. | A well-formed monolayer should result in a smooth surface, though some aggregation may be visible. |

| Water Contact Angle (WCA) Goniometry | Measures the angle a water droplet makes with the surface. | Quantifies the surface hydrophilicity/hydrophobicity. | The hydrophilic gluconamide group should lead to a significant decrease in the water contact angle compared to the bare silica surface. |

Conclusion

The theoretical modeling of this compound surface binding, while not yet extensively documented, can be systematically approached using a combination of Molecular Dynamics and Density Functional Theory. This guide provides a projected framework for these computational studies, from understanding the reaction mechanism to predicting quantitative binding data. The outlined experimental protocols are crucial for synthesizing TESPG-modified surfaces and for validating the theoretical predictions. By integrating these computational and experimental approaches, researchers can gain a deep, molecular-level understanding of TESPG's surface interactions, paving the way for the rational design of advanced functional materials for biomedical and other applications.

References

- 1. List of Products - Gelest [technical.gelest.com]

- 2. This compound, 30% in ethanol | 104275-58-3 [sigmaaldrich.com]

- 3. This compound, 30% in ethanol [cymitquimica.com]

- 4. Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxysilanes and Hydroxysilanes [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. surfmods.jp [surfmods.jp]

- 11. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 12. pubs.acs.org [pubs.acs.org]

N-(3-triethoxysilylpropyl)gluconamide: A Technical Guide to Shelf Life and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability, recommended storage conditions, and degradation pathways of N-(3-triethoxysilylpropyl)gluconamide. The information is compiled from publicly available safety data sheets and scientific literature on related silane (B1218182) compounds. This document is intended to guide researchers and professionals in handling and storing this chemical to ensure its integrity and performance in research and development applications.

Summary of Storage Conditions and Stability

This compound is a moisture-sensitive organosilane. Its stability is critically dependent on the exclusion of water and adherence to proper storage protocols. While a definitive shelf life is not publicly documented by most suppliers, the compound is considered stable when stored under optimal conditions.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound, often supplied as a solution in ethanol (B145695).

| Parameter | Recommendation | Rationale | Source(s) |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture.[1][2] | [1][2] |

| Container | Keep in a tightly sealed container. | To prevent ingress of moist air.[1][2] | [1][2] |

| Temperature | Store in a cool place. Some suppliers specify 2-8°C, while others permit ambient storage. | To minimize thermal degradation and slow down potential hydrolytic reactions.[1][2] | [1][2] |

| Environment | Store in a well-ventilated area, away from heat, sparks, and open flames. | The compound is often in a flammable ethanol solution and can release flammable vapors.[1][2] | [1][2] |

Chemical Stability and Incompatibility

The primary mode of degradation for this compound is the hydrolysis of its triethoxysilyl group. The material is stable in the absence of moisture.[1][2] However, it decomposes slowly upon contact with moist air and rapidly when in direct contact with water.[1][2]

Incompatible Materials: To ensure stability, avoid contact with the following:

Hazardous Decomposition Products: Exposure to elevated temperatures or flames can lead to the formation of ethanol and organic acid vapors.[1][2]

Degradation Pathway

The degradation of this compound is primarily driven by the hydrolysis and subsequent condensation of the triethoxysilyl moiety. This process converts the silane into silanols and then into a cross-linked polysiloxane network.

Caption: Degradation pathway of this compound.

Quantitative Stability Data (Illustrative)

| Parameter | Example Value (for other silanes) | Analytical Technique | Significance |

| Hydrolysis Rate Constant (k_h) | 0.002 - 0.5 M⁻¹ h⁻¹ (for TEOS)[3] | NMR, GC, FTIR | Quantifies the speed of the initial degradation step in the presence of water. |

| Condensation Rate Constant (k_c) | Varies with pH and catalyst | NMR, FTIR | Quantifies the rate of polysiloxane formation after hydrolysis. |

| Activation Energy (Ea) of Hydrolysis | 57.61 kJ mol⁻¹ (for MTES at pH 3.1)[3] | Arrhenius Plot from kinetic data | Indicates the temperature sensitivity of the degradation reaction. |

| Purity Assay over Time | e.g., >95% after 12 months at 2-8°C under N₂ | HPLC, GC | Directly measures the remaining active compound to establish a shelf life. |

| Ethanol Content | Increases over time with hydrolysis | GC | A marker for the extent of hydrolysis. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the material to various environmental conditions and analyzing its chemical integrity over time. Below is a representative protocol.

Objective

To determine the shelf life of this compound (as a 30% solution in ethanol) under recommended and accelerated storage conditions by monitoring its purity and the formation of degradation products.

Materials and Equipment

-

This compound, 30% in ethanol

-

Environmental stability chambers (e.g., 5°C ± 3°C; 25°C/60% RH; 40°C/75% RH)

-

Inert gas (Nitrogen or Argon)

-

Amber, sealed vials with PTFE-lined caps

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

-

Karl Fischer Titrator

Experimental Workflow

Caption: Workflow for a representative stability study.

Detailed Methodologies

-

Initial Analysis (T=0):

-

Perform a full characterization of the starting material.

-

GC-FID: Develop and validate a method to quantify the parent compound and the ethanol solvent. This serves as the baseline purity assay.

-

FTIR-ATR: Obtain a reference spectrum, noting the characteristic peaks for the ethoxy groups (Si-O-C) around 959 cm⁻¹ and 1105 cm⁻¹.

-

Karl Fischer Titration: Measure the initial water content of the solution.

-

-

Sample Preparation and Storage:

-

In an inert atmosphere glovebox, aliquot the solution into amber glass vials that have been pre-dried.

-

Blanket the headspace with dry nitrogen or argon before sealing tightly with PTFE-lined caps.

-

Place sets of vials into the different stability chambers.

-

-

Time-Point Testing:

-

At each scheduled time point, remove a set of vials from each storage condition.

-

Allow samples to equilibrate to room temperature before opening.

-

Perform the suite of analytical tests (GC-FID, FTIR-ATR, Karl Fischer) on each sample.

-

-

Data Analysis:

-

Purity: Plot the percentage of this compound (relative to the T=0 value) versus time for each condition. The shelf life can be defined as the time at which the purity drops below a specified limit (e.g., 95%).

-

Degradation Products: Monitor the increase in ethanol concentration via GC as an indicator of hydrolysis.

-